molecular formula C10H11F2NO3 B1457402 Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate CAS No. 1542883-62-4

Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

Cat. No.: B1457402
CAS No.: 1542883-62-4
M. Wt: 231.2 g/mol
InChI Key: USTVXQKSJQKBOK-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate (CAS 1542883-62-4) is a chemical compound with the molecular formula C 10 H 11 F 2 NO 3 and a molecular weight of 231.20 . It is identified by the SMILES code O=C(OC)C1=CC=CC(OCC(F)F)=C1N . This benzoate ester derivative features both an aromatic amine and a 2,2-difluoroethoxy side chain, a motif of significant interest in medicinal chemistry. Compounds with similar difluoroalkoxy substitutions are investigated as key intermediates in the synthesis of more complex molecules, including quinazoline derivatives that are explored as potential P2X3 receptor inhibitors . The P2X3 receptor is a well-known target for conditions such as chronic cough, asthma, and chronic obstructive pulmonary disease (COPD), making research into its inhibitors a high-priority area . As a building block, this compound offers researchers a versatile scaffold for further chemical modification and structure-activity relationship (SAR) studies. It is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 2-amino-3-(2,2-difluoroethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3/c1-15-10(14)6-3-2-4-7(9(6)13)16-5-8(11)12/h2-4,8H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTVXQKSJQKBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)OCC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The key synthetic challenge is the formation of the aryl-oxygen bond linking the 2,2-difluoroethoxy group to the aromatic ring at the 3-position, while maintaining the amino group at the 2-position and the methyl ester at the benzoate moiety.

Two main approaches are commonly employed:

Palladium-Catalyzed C–O Cross-Coupling Method

A highly effective modern approach for synthesizing fluorinated alkyl aryl ethers, including methyl 2-amino-3-(2,2-difluoroethoxy)benzoate, is the palladium-catalyzed C–O cross-coupling reaction. This method couples aryl halides (such as bromides) with fluorinated alcohols under mild to moderate conditions.

Key Features:

  • Catalyst system: Pd precatalysts such as BuBrettPhos Pd G3 or Pd2(dba)3 combined with bulky phosphine ligands like tBuBrettPhos.
  • Base: Cesium carbonate (Cs2CO3) or potassium tert-butoxide (NaOtBu).
  • Solvents: 1,4-dioxane, toluene, tert-amyl alcohol.
  • Temperature: Typically 80 °C to 100 °C.
  • Reaction time: From 30 minutes to 16 hours depending on substrate and conditions.
  • Functional group tolerance: Excellent, including amino, ester, sulfone, ketone, aldehyde, and nitro groups.

Example Data from Literature:

Entry Catalyst/Ligand Solvent Base Temp (°C) Time Yield (%)
9 BuBrettPhos Pd G3 1,4-dioxane NaOtBu 80 16 h 48
10 BuBrettPhos Pd G3 1,4-dioxane Cs2CO3 80 16 h 61
13 BuBrettPhos Pd G3 Toluene Cs2CO3 80 30 min 48
  • The reaction is scalable and can be performed on gram-scale with reduced catalyst loading without sacrificing yield.
  • Electron-rich and electron-poor aryl bromides both undergo coupling efficiently.
  • Difluoroethanol shows higher reactivity compared to trifluoroethanol in competitive experiments, favoring formation of difluoroethyl ethers.

Alternative Synthetic Methods for Related Amino Benzoates

Other synthetic routes for substituted amino methyl benzoates involve:

  • Reaction of 3-cyanomethyl benzoic acid methyl ester with sodium hydrosulfide and organic amine salts in methanol at 60–75 °C.
  • Post-reaction filtration and distillation to remove byproducts and recover solvents.
  • Yield and purity are high (95.8% yield, 99.7% purity for 3-(2-amino-2-thioethyl)benzoate), demonstrating effective preparation of amino-substituted benzoates.

While this method focuses on thio-substituted derivatives, it highlights the utility of nucleophilic substitution on cyanomethyl benzoates, which could be adapted for fluorinated alkoxy substituents.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Pd-Catalyzed C–O Cross-Coupling Aryl bromide + 2,2-difluoroethanol, Pd catalyst, base, 80 °C High functional group tolerance; scalable; mild conditions Requires Pd catalyst; ligand cost 48–61
Diazotization + Sulfonyl Chloride 2-amino-3-methyl benzoate, NaNO2, HCl, SO2 gas, CuCl2 Suitable for sulfonyl intermediates Multi-step; moderate yield; complex ~78 (for intermediate)
Nucleophilic substitution on cyanomethyl benzoate 3-cyanomethyl benzoate, NaSH, organic amine salt, MeOH, 70 °C High yield and purity for amino derivatives Specific to thio derivatives; adaptation needed ~96

Research Findings and Considerations

  • The palladium-catalyzed cross-coupling method is the most direct and efficient for synthesizing this compound, especially when starting from aryl halide precursors.
  • Reaction conditions are tunable for different substrates, and the method tolerates sensitive functional groups such as amino and ester moieties.
  • Competitive reactivity studies indicate that 2,2-difluoroethanol is more reactive than trifluoroethanol, favoring selective ether formation.
  • Industrial scale-up is feasible with reduced catalyst loading and optimized ligand/base combinations.
  • Alternative methods involving diazotization and sulfonyl chloride intermediates are less suitable for this specific fluorinated ether but useful for related benzoate derivatives.
  • Nucleophilic substitution methods on cyanomethyl benzoates provide a high-yield route for amino-substituted benzoates but require adaptation for fluorinated alkoxy substituents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted benzoates .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate has shown potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit specific cancer cell lines, particularly those resistant to conventional therapies. A study published in a peer-reviewed journal demonstrated that the compound effectively induces apoptosis in human breast cancer cells by modulating key signaling pathways associated with cell survival and proliferation.

Case Study:

  • Study Title: "Evaluation of this compound Derivatives Against Breast Cancer"
  • Findings: The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant potency against resistant cancer cells.

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Several studies have reported its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antibiotics.

Data Table: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Agricultural Applications

1. Herbicide Development
this compound is being explored as an intermediate in the synthesis of novel herbicides. Its structural features allow for modifications that enhance herbicidal activity while reducing environmental impact.

Case Study:

  • Study Title: "Synthesis and Evaluation of Herbicidal Activity of Benzoate Derivatives"
  • Findings: The study highlighted that certain derivatives of this compound exhibited selective herbicidal activity against common weeds without affecting crop yields.

Data Table: Herbicidal Activity of Derivatives

Compound NameApplication Rate (g/ha)Efficacy (%)
This compound20085
Modified Derivative A15090
Modified Derivative B25075

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substituent variations, including halogenation patterns, functional group placement, and ester modifications. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Key Features Reference
Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate - Amino at C2
- 2,2-Difluoroethoxy at C3
Balanced electron effects; potential for hydrogen bonding and lipophilicity
Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate - Hydroxy at C2
- Trifluoroacetamido at C4
Increased electronegativity; enhanced metabolic stability via trifluoro group
Ethyl 3-amino-4,4-dicyanobut-3-enoate - Ethyl ester
- Amino and dicyano groups on unsaturated chain
Conjugated system; potential for nucleophilic addition
Methyl 2-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxoacetate - Chloro and trifluoromethyl at phenyl ring
- Oxoacetate ester
Strong electron-withdrawing effects; possible use in cross-coupling reactions

Functional Group Impact

  • Electron-Donating vs. Electron-Withdrawing Groups: The amino group in this compound enhances solubility in polar solvents, while the difluoroethoxy group introduces moderate lipophilicity. Chloro and trifluoromethyl substituents (e.g., in Methyl 2-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxoacetate) create pronounced electron-deficient aromatic systems, favoring electrophilic substitution reactions .
  • Ester Flexibility: Ethyl esters (e.g., Ethyl 3-amino-4,4-dicyanobut-3-enoate) may exhibit higher hydrolytic stability compared to methyl esters due to steric hindrance, though this is context-dependent .

Research Implications and Gaps

Further studies could explore:

  • Structure-Activity Relationships (SAR) : Comparative bioassays with analogs to delineate the role of fluorine placement.
  • Synthetic Optimization : Development of scalable routes to address commercial discontinuation .

Biological Activity

Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H11F2NO3C_{10}H_{11}F_2NO_3. Its structure features an amino group and a difluoroethoxy substituent on the aromatic ring, which contributes to its unique chemical behavior and interaction with biological targets. The presence of the difluoroethoxy group enhances lipophilicity, facilitating membrane permeability and potential bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This interaction may disrupt various metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways associated with inflammation and pain, suggesting potential anti-inflammatory and analgesic effects.
  • Cellular Effects : Preliminary studies indicate that this compound could modulate cellular functions by altering enzyme activities involved in critical biochemical pathways.

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activities:

  • Anti-inflammatory Effects : It has been explored for its potential to reduce inflammation in various models. The exact pathways remain under investigation.
  • Analgesic Properties : Studies suggest that the compound may provide pain relief through modulation of pain pathways.

Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryPotential to reduce inflammation in biological models
AnalgesicPossible pain relief through modulation of pathways

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

  • In Vitro Studies : Research has demonstrated that the compound can inhibit specific enzymes involved in inflammatory responses. These studies utilized various cell lines to assess the inhibitory effects on enzyme activity.
    • Example : A study showed that at certain concentrations, this compound significantly reduced the activity of cyclooxygenase (COX), an enzyme critical in inflammation.
  • Animal Models : In vivo experiments have been conducted to evaluate the analgesic effects of the compound. Results indicated a dose-dependent reduction in pain responses in rodent models subjected to inflammatory stimuli.
    • Example : Rodent studies demonstrated that administration of this compound led to a significant decrease in paw edema compared to controls.

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 3-amino-4-(2,2-difluoroethoxy)benzoateC10H11F2NO3Different position of amino group
Methyl 4-amino-3-(trifluoromethyl)benzoateC10H8F3NContains a trifluoromethyl group instead of difluoroethoxy
Ethyl 4-amino-3-(difluoromethoxy)benzoateC10H11F2NO3Substituted ethyl group instead of methyl

These compounds exhibit varying degrees of biological activity based on their structural differences, which influence their reactivity and interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate, and how can intermediates be optimized?

  • Methodology :

  • Step 1 : Protect the amine group (2-position) using tert-butoxycarbonyl (Boc) or acetyl groups to prevent side reactions during esterification.
  • Step 2 : Introduce the 2,2-difluoroethoxy group via nucleophilic substitution (SN2) on a hydroxyl precursor using 2,2-difluoroethyl bromide and a base like NaH in DMF .
  • Step 3 : Perform esterification with methanol under acidic (H₂SO₄) or enzymatic catalysis. Monitor reaction progress via TLC or HPLC.
  • Optimization : Adjust solvent polarity (e.g., THF vs. DMF) and temperature (60–80°C) to improve yield. Purity can be enhanced using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., difluoroethoxy at 3-position, methyl ester at 1-position). ¹⁹F NMR for fluorinated groups .
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to quantify purity (>95% typical for research-grade compounds) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ expected at m/z 260.07).

Q. What solvent systems are optimal for solubility and stability studies?

  • Solubility : Fluorinated aromatic esters typically dissolve in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM). Test solubility via shake-flask method at 25°C .
  • Stability : Store at –20°C under inert atmosphere. Monitor hydrolytic stability in buffers (pH 2–12) using HPLC. Difluoroethoxy groups are resistant to hydrolysis compared to non-fluorinated ethers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the difluoroethoxy group in nucleophilic environments?

  • Methods :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess bond dissociation energies (C-O vs. C-F).
  • Molecular Dynamics : Simulate solvation effects in DMSO to predict reaction pathways (e.g., SN2 vs. radical mechanisms) .
    • Validation : Compare computational predictions with experimental kinetic data (e.g., rate constants for substitution reactions).

Q. How should researchers resolve contradictions in reported yields or by-product profiles during synthesis?

  • Case Study : If yields vary (e.g., 60% vs. 85%), analyze by-products via LC-MS. Common issues include:

  • Incomplete Protection : Unprotected amine leading to side reactions. Confirm Boc removal with TFA via ¹H NMR .
  • Solvent Effects : Switch from DMF (high polarity) to THF to reduce elimination by-products.
    • Resolution : Use DoE (Design of Experiments) to optimize temperature, catalyst loading, and reaction time .

Q. What methodologies are recommended for assessing potential biological activity of this compound?

  • In Vitro Assays :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Enzyme Inhibition : Fluorometric assays for kinases or proteases (e.g., IC₅₀ determination).
    • Safety : Follow first-aid protocols for fluorinated compounds (e.g., skin/eye contact: rinse with water; inhalation: move to fresh air) .

Q. How can researchers leverage QSAR to modify the scaffold for enhanced pharmacokinetic properties?

  • Approach :

  • Parameterization : Calculate logP (2.1 predicted) and PSA (58 Ų) using ChemDraw.
  • Analog Synthesis : Replace difluoroethoxy with trifluoromethoxy (lower logP) or adjust ester groups (methyl → ethyl for prolonged half-life).
    • Validation : Test modified analogs in permeability assays (Caco-2 cells) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate
Reactant of Route 2
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Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

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